

Application Notes and Protocols: CP-610431 as a Tool to Investigate Metabolic Pathways

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Compound of Interest

Compound Name: CP-610431

Cat. No.: B8655486

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis in lipogenic tissues such as the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and primarily regulates fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase I (CPT-1).

By inhibiting both ACC1 and ACC2, **CP-610431** serves as a valuable research tool to dissect the roles of fatty acid synthesis and oxidation in various physiological and pathological states. These application notes provide detailed protocols for utilizing **CP-610431** to investigate its effects on key metabolic pathways, including fatty acid synthesis, fatty acid oxidation, triglyceride synthesis and secretion, and the interplay with glucose metabolism.

Mechanism of Action

CP-610431 acts as an ATP-uncompetitive inhibitor of ACC, meaning it binds to the enzyme-substrate complex. This inhibition reduces the production of malonyl-CoA, leading to two major metabolic consequences:

- **Inhibition of Fatty Acid Synthesis:** Decreased levels of cytosolic malonyl-CoA limit the substrate for fatty acid synthase (FASN), thereby reducing the de novo synthesis of fatty acids.
- **Stimulation of Fatty Acid Oxidation:** Reduced malonyl-CoA levels relieve the inhibition of CPT-1, allowing for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β -oxidation.

These dual effects make **CP-610431** a powerful tool for studying conditions associated with dysregulated lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of **CP-610431** on ACC activity and lipid metabolism.

Table 1: In Vitro Inhibition of ACC Isoforms by **CP-610431**

Isoform	Species	IC50 (nM)
ACC1	Rat	~50
ACC2	Rat	~50

Data from Harwood et al., 2003.

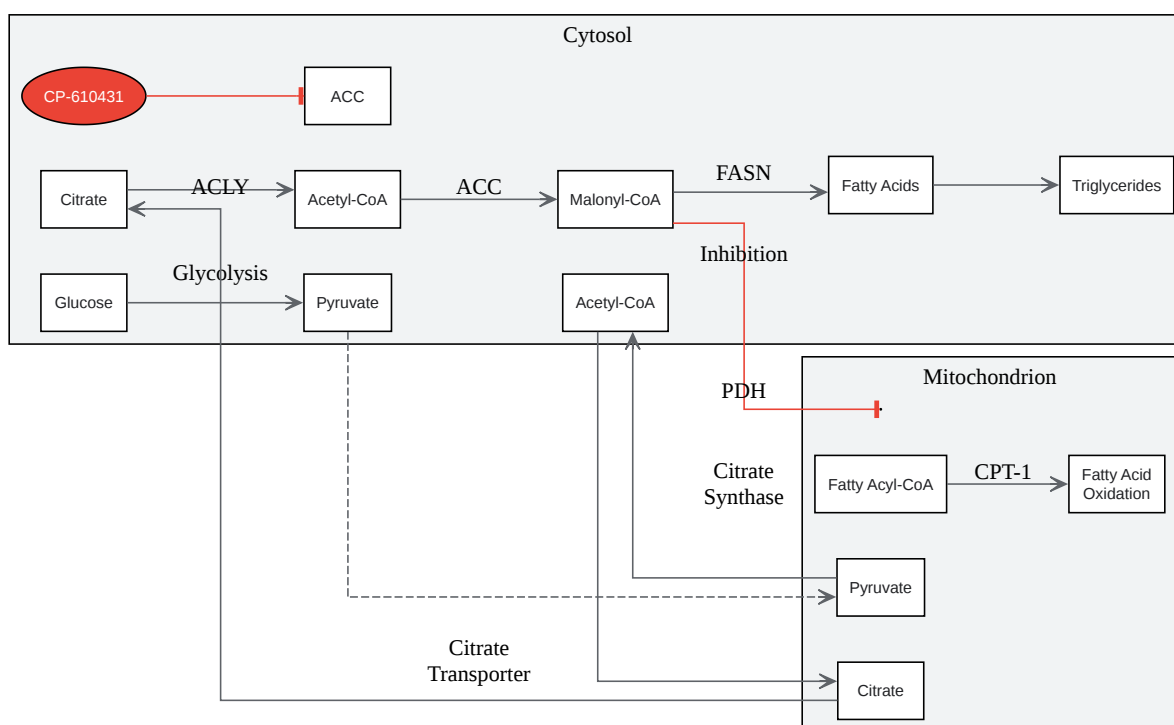
Table 2: Effect of **CP-610431** on Lipid Metabolism in HepG2 Cells

Metabolic Parameter	EC50 (μ M)
Fatty Acid Synthesis	1.6
Triglyceride Synthesis	1.8
Triglyceride Secretion	3.0
Apolipoprotein B Secretion	5.7

Data from Harwood et al., 2003.

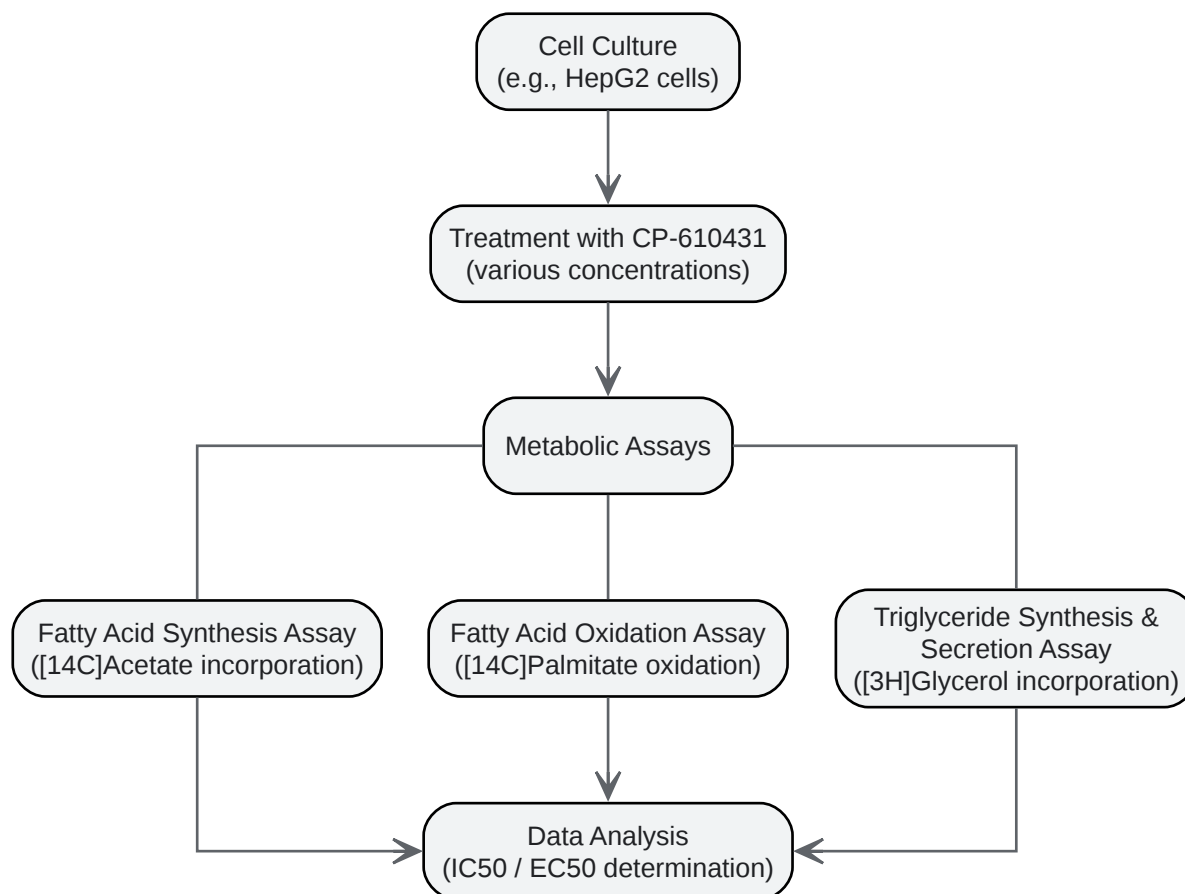
Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways affected by **CP-610431** and a typical experimental workflow.



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Figure 1. Inhibition of Acetyl-CoA Carboxylase (ACC) by **CP-610431** in the fatty acid synthesis pathway.



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